Ethyl 3-(butylsulfonyl)propanoate
Description
Ethyl 3-(butylsulfonyl)propanoate is an ester derivative of propanoic acid featuring a butylsulfonyl (–SO₂–C₄H₉) substituent at the β-position. The butyl chain enhances lipophilicity compared to shorter alkyl chains, which may affect bioavailability and metabolic stability in biological systems.
Properties
IUPAC Name |
ethyl 3-butylsulfonylpropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O4S/c1-3-5-7-14(11,12)8-6-9(10)13-4-2/h3-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBUVZQDJKSULNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)CCC(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Substituent Effects on Physical Properties
The sulfonyl group’s size and electronic properties vary with the alkyl chain length. Key comparisons include:
*Calculated based on molecular formula (C₉H₁₈O₄S).
- Synthesis: Sulfonyl derivatives are typically synthesized via sulfonation or nucleophilic substitution. For example, Ethyl 3-(methylsulfonyl)propanoate is prepared using methanesulfonyl chloride ().
Spectroscopic and Reactivity Trends
- IR Spectroscopy : Sulfonyl groups exhibit strong absorption near 1150–1300 cm⁻¹ (S=O symmetric/asymmetric stretching). Longer alkyl chains (e.g., butyl vs. methyl) may shift peaks slightly due to inductive effects .
- NMR : The β-protons adjacent to the sulfonyl group resonate downfield (δ 3.5–4.5 ppm for –CH₂–SO₂–), with splitting patterns influenced by substituent bulk .
Comparison with Other Sulfur-Containing Propanoates
Sulfanyl vs. Sulfonyl Derivatives
- Ethyl 3-(allylsulfanyl)propanoate (CAS 917883-41-1, ): Substituent: –S–CH₂CH=CH₂ (sulfanyl group). Reactivity: The sulfanyl group is nucleophilic, enabling thiol-ene click chemistry, unlike the electron-withdrawing sulfonyl group. Applications: Useful in peptide modification or polymer synthesis.
| Property | Sulfonyl (–SO₂–R) | Sulfanyl (–S–R) |
|---|---|---|
| Electronic Effect | Electron-withdrawing | Electron-donating |
| Stability | Oxidatively stable | Prone to oxidation |
| Biological Activity | Enzyme inhibition | Redox modulation |
Amino-Substituted Propanoates
- Ethyl 3-(isopropylamino)propanoate (CAS 16217-22-4, ): Substituent: –NH–C₃H₇. Applications: Intermediate for Benfuracarb (insecticide). The amino group enables hydrogen bonding, contrasting with the sulfonyl group’s polarity .
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